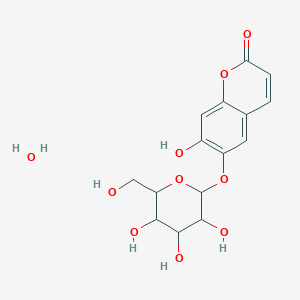

Esculin sesquihydrate

Beschreibung

Contextualization of Coumarin (B35378) Glycosides in Phytochemistry and Pharmacology

Coumarins are a class of benzopyrone compounds found naturally in many plants, fungi, and bacteria. japsonline.comnih.govfrontiersin.org They are considered secondary metabolites, often produced by plants as a chemical defense against predators. researchgate.net The name "coumarin" originates from "Coumarouna odorata," the French name for the Tonka bean, from which the compound was first isolated in 1820. japsonline.comfrontiersin.org

In phytochemistry, coumarins are of great interest due to their structural diversity. They are classified into several subtypes, including simple coumarins, furanocoumarins, and pyranocoumarins. japsonline.com When a coumarin molecule is attached to a sugar moiety, it forms a coumarin glycoside. wisdomlib.orgslideshare.net Esculin (B1671248), for instance, is a glucoside of esculetin (B1671247). wikipedia.org This glycosidic linkage often influences the compound's solubility and bioavailability. researchgate.net

Pharmacologically, coumarins and their glycoside derivatives exhibit a wide spectrum of biological activities. nih.gov Research has explored their potential as anti-inflammatory, antioxidant, anticancer, antimicrobial, and anticoagulant agents. nih.govfrontiersin.orgresearchgate.net The diverse pharmacological properties make these compounds attractive targets for drug discovery and development. japsonline.comresearchgate.net

Significance of Esculin Sesquihydrate as a Research Compound

This compound serves as a valuable compound in various fields of scientific research. Its inherent properties make it a useful tool in both biological and chemical studies.

One of its most prominent uses is in microbiology. Esculin is a key component in Bile Esculin Agar (B569324) (BEA), a medium used for the presumptive identification of specific bacteria, particularly Enterococcus and Listeria species. ncats.iopharmaffiliates.comnih.govhardydiagnostics.com These bacteria can hydrolyze esculin into esculetin and glucose. wikipedia.orghardydiagnostics.com The resulting esculetin reacts with ferric citrate (B86180) in the agar to produce a dark brown or black precipitate, indicating a positive result. wikipedia.orghardydiagnostics.com This test, first described in the mid-20th century, remains a reliable method in clinical and research laboratories. hardydiagnostics.com

Beyond microbiology, this compound is investigated for its own biological activities. Numerous studies have focused on its antioxidant and anti-inflammatory properties. ncats.iomedchemexpress.comnih.govnih.gov Research indicates that esculin can scavenge free radicals and modulate oxidative stress pathways. ncats.ionih.govresearchgate.net Its anti-inflammatory effects have been observed in various experimental models. ncats.ionih.govnih.gov Furthermore, ongoing research is exploring its potential in other areas, including its effects on cell proliferation and signaling pathways in various cell types. medchemexpress.comnih.govmdpi.com

The compound's fluorescent nature is another property utilized in research. wikipedia.orgmedchemexpress.com Esculin fluoresces under long-wave ultraviolet light, and the loss of this fluorescence upon hydrolysis is used as an indicator in the bile esculin test. wikipedia.org This characteristic also makes it a subject of study in plant biology to understand processes like phloem transport. medchemexpress.com

Table 1: Research Applications of this compound

| Field of Research | Specific Application | Underlying Principle/Property |

|---|---|---|

| Microbiology | Component of Bile Esculin Agar for identifying bacteria (e.g., Enterococcus, Listeria). ncats.iopharmaffiliates.comnih.govpharmaffiliates.com | Enzymatic hydrolysis of esculin by specific bacteria to form esculetin, which reacts with ferric citrate to produce a black complex. wikipedia.orghardydiagnostics.com |

| Pharmacology/Biochemistry | Investigation of antioxidant, anti-inflammatory, and anti-cancer activities. ncats.ionih.govnih.govmdpi.com | Inherent ability to scavenge free radicals, modulate inflammatory pathways, and influence cell cycle and apoptosis. nih.govresearchgate.netmdpi.com |

| Plant Biology | Studying plant defense mechanisms and phloem transport. medchemexpress.comchemimpex.com | Fluorescent properties allow for visualization and tracking within plant tissues. medchemexpress.com |

| Analytical Chemistry | Used as a standard for quantifying other compounds in complex mixtures. chemimpex.com | Provides a reliable reference point for analytical methods like chromatography. chemimpex.com |

Historical Perspectives and Evolution of Academic Inquiry into this compound

Esculin is a naturally occurring coumarin glucoside found in the bark of the horse chestnut tree (Aesculus hippocastanum) and other plants like Cortex Fraxini. wikipedia.orgncats.io The horse chestnut tree itself was introduced to Western Europe from the Balkans around the late 16th or early 17th century. bsbi.org

Early inquiry into the chemical constituents of the horse chestnut bark led to the isolation and identification of esculin. In the 19th century, analyses revealed that the bitter taste of the fresh bark was due to this glycoside. dictionary.com

The evolution of academic inquiry into esculin began with its basic chemical characterization and its use in traditional remedies. ncats.iodictionary.com A significant milestone in its research application was the development of the esculin hydrolysis test for bacterial identification by Rochaix in 1924, which was later refined and popularized for identifying group D streptococci. hardydiagnostics.com

In recent decades, research has shifted towards a deeper investigation of its pharmacological properties. nih.govnih.gov Advanced analytical techniques have enabled scientists to explore its mechanisms of action at the molecular level, focusing on its antioxidant, anti-inflammatory, and potential anti-tumor effects. nih.govresearchgate.netmdpi.com Studies now commonly investigate its impact on cellular signaling pathways, such as the MAPK and PI3K/Akt pathways, and its ability to induce apoptosis in cancer cell lines. medchemexpress.commdpi.com This evolution reflects a broader trend in natural product research, moving from isolation and identification to detailed mechanistic and preclinical studies.

Eigenschaften

IUPAC Name |

7-hydroxy-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O9.H2O/c16-5-10-12(19)13(20)14(21)15(24-10)23-9-3-6-1-2-11(18)22-8(6)4-7(9)17;/h1-4,10,12-17,19-21H,5H2;1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQYPGSKIFJFVDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)OC2=CC(=C(C=C21)OC3C(C(C(C(O3)CO)O)O)O)O.O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence and Biosynthesis of Esculin Sesquihydrate

Phytochemical Profiling of Esculin (B1671248) Sesquihydrate-Rich Botanical Sources

Identification of Primary Plant Families and Species

Esculin sesquihydrate is predominantly found in plants belonging to the Hippocastanaceae and Oleaceae families. The most well-known source is the horse chestnut tree (Aesculus hippocastanum L.), where it is abundant in the bark. frontiersin.orgsysrevpharm.org Other species within the Aesculus genus, such as the California buckeye (Aesculus californica), also contain this compound. frontiersin.org

Another significant source is the bark of trees from the Fraxinus genus, commonly known as ash trees. The dried bark, often referred to as Cortex Fraxini, from species like Fraxinus rhynchophylla, F. chinensis, F. szaboana, and F. stylosa is a recognized source of esculin. mdpi.com Additionally, research has identified this compound as a major metabolite in the methanolic extract of Teucrium oliverianum, a plant from the Lamiaceae family. nih.govfrontiersin.orgresearchgate.netnih.govnih.gov Chestnut trees are also known to contain esculin. frontiersin.org

Table 1: Primary Botanical Sources of this compound

| Family | Species | Common Name | Part(s) Containing Esculin |

|---|---|---|---|

| Hippocastanaceae | Aesculus hippocastanum L. | Horse Chestnut | Bark, Leaves frontiersin.orgsysrevpharm.org |

| Hippocastanaceae | Aesculus californica | California Buckeye | Not specified frontiersin.org |

| Oleaceae | Fraxinus spp. (e.g., F. rhynchophylla, F. chinensis) | Ash Trees | Bark (Cortex Fraxini) mdpi.com |

| Lamiaceae | Teucrium oliverianum | - | Whole Plant Extract nih.govfrontiersin.org |

| Fagaceae | Castanea spp. | Chestnut Trees | Not specified frontiersin.org |

Geographical Distribution and Environmental Factors Influencing this compound Accumulation

The geographical distribution of esculin-rich plants is widespread, corresponding to the native habitats of the source species. Aesculus hippocastanum is native to the Balkan Peninsula but is cultivated in temperate regions worldwide. nii.ac.jp Fraxinus species are broadly distributed across the Northern Hemisphere.

Investigation of this compound Biosynthesis Pathways

The biosynthesis of esculin, like other coumarins, originates from the phenylpropanoid pathway. This complex metabolic route gives rise to a wide array of secondary metabolites in plants.

Enzymatic Machinery and Reaction Mechanisms in Coumarin (B35378) Glycoside Formation

The formation of esculin involves a series of enzymatic reactions starting from the amino acid phenylalanine. Key steps include the synthesis of p-coumaric acid and its subsequent conversion to p-coumaroyl-CoA. nih.gov The critical step for coumarin formation is the ortho-hydroxylation of a cinnamic acid derivative.

Recent research on Aesculus chinensis has identified specific enzymes crucial for esculin biosynthesis. nih.gov These include:

Ac4CL2 (4-coumarate-CoA ligase 2): This enzyme is involved in the activation of p-coumaric acid to its CoA ester. nih.gov

AcF6'H1 (Feruloyl-CoA 6'-hydroxylase 1): This enzyme catalyzes the ortho-hydroxylation of the precursor, a pivotal step leading to the coumarin scaffold. nih.gov

AcUGT92G7 (UDP-glycosyltransferase 92G7): This enzyme is responsible for the final step of glycosylation, attaching a glucose molecule to the aglycone esculetin (B1671247) to form esculin. nih.gov

The glycosylation step, mediated by UDP-glycosyltransferases (UGTs), is crucial as it enhances the solubility and stability of the coumarin. frontiersin.orgnih.govnih.gov In tobacco, a UDP-glucose: hydroxycoumarin 7-O-glucosyltransferase has been purified and shown to catalyze the formation of scopolin (B1681689) from scopoletin, a reaction analogous to the glucosylation of esculetin to form esculin.

Molecular and Genetic Determinants of this compound Biosynthesis

The biosynthesis of esculin is under tight genetic control, with specific transcription factors regulating the expression of the biosynthetic genes. Several families of transcription factors, including MYB , bHLH , AP2 , and WRKY , have been identified as key regulators of coumarin biosynthetic genes. frontiersin.org

For example, the MYB72 transcription factor is known to be involved in regulating the biosynthesis of scopoletin. frontiersin.org In response to combined iron and phosphorus deficiency, the MYB63 transcription factor has been shown to control coumarin production by regulating the expression of COSY (COUMARIN SYNTHASE) and F6'H1 genes. nih.gov Furthermore, studies in Melilotus albus have identified specific MaUGT genes that are differentially expressed in high and low coumarin content genotypes, suggesting their direct involvement in coumarin biosynthesis. nih.gov The expression of these genes, and consequently the accumulation of esculin, is often induced by both biotic and abiotic stresses, highlighting the role of this compound in the plant's interaction with its environment. frontiersin.org

Ecological and Physiological Roles of this compound in Producer Organisms

This compound is not merely a metabolic byproduct; it serves several important ecological and physiological functions for the plants that produce it.

Its primary ecological role is in plant defense . As a secondary metabolite, esculin can act as a deterrent to herbivores and pathogens. sysrevpharm.org The accumulation of coumarins in response to pathogen attack is a known defense mechanism in plants. mdpi.com For instance, in Fraxinus species, higher levels of hydroxycoumarins like esculin are associated with resistance to insect pests such as the emerald ash borer. mdpi.com

Physiologically, esculin plays a crucial role in the plant's response to abiotic stress . It has been shown to enhance tolerance to heavy metal toxicity, such as lead, by stimulating the plant's antioxidant defense system. This involves boosting the activity of enzymes like superoxide (B77818) dismutase and reducing oxidative damage. Studies on rice have demonstrated that esculin can improve drought tolerance by enhancing the plant's antioxidant capacity and promoting the accumulation of various secondary metabolites.

Furthermore, esculin has been identified as a useful tool in plant science for studying phloem transport . It is recognized and transported by sucrose (B13894) transporters, such as AtSUC2 in Arabidopsis, making it an effective fluorescent proxy for sucrose to study carbon allocation and long-distance signaling in real-time. nii.ac.jp This indicates a potential physiological role for esculin, or similar glucosides, in modulating or participating in the plant's primary carbon transport system.

Advanced Methodologies for Esculin Sesquihydrate Research

Isolation and Purification Strategies for Esculin (B1671248) Sesquihydrate

The isolation of pure esculin sesquihydrate from natural sources is a critical step for detailed structural analysis and further research. Methodologies have evolved to enhance efficiency, yield, and environmental sustainability.

Modern extraction techniques aim to maximize the recovery of esculin from plant materials, such as the bark of Fraxinus species (ash trees), while minimizing extraction time and the use of hazardous organic solvents. Key parameters that are optimized include solvent type, temperature, time, and the physical method of extraction. nih.govmdpi.com

Recent studies have highlighted the efficacy of green extraction methods. For instance, a microwave-assisted extraction (MAE) process using only ultrapure water has been developed for extracting esculin from Cortex Fraxini. mdpi.com This method is not only environmentally friendly but also remarkably rapid, with an extraction time of just one minute. mdpi.com The principle of MAE involves using microwave energy to heat the solvent and disrupt the plant cell walls, which facilitates the release of the target compounds. mdpi.com

Ultrasound-assisted extraction (UAE) is another advanced technique that utilizes ultrasonic waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant material generates microjets that break down cell walls, enhancing solvent penetration and mass transfer. mdpi.com Optimization of these processes involves using Response Surface Methodology (RSM) to evaluate the interplay between variables like solvent concentration, temperature, and time to achieve the highest extraction yield. researchgate.net Increasing the temperature generally improves the solubility and diffusion of the target compounds, but excessive heat can lead to degradation. nih.govmdpi.com

| Extraction Method | Solvent | Key Parameters | Advantages | Reference |

|---|---|---|---|---|

| Microwave-Assisted Extraction (MAE) | Ultrapure Water | Time: 1 min | Extremely fast, eco-friendly (no organic solvents), simplified operation. mdpi.com | mdpi.com |

| Ultrasound-Assisted Extraction (UAE) | Aqueous Ethanol (61%) | Temperature: 25°C; Time: 15 min | Efficient mass transfer, improved solvent penetration. mdpi.com | mdpi.com |

| Hot Water Infusion | Distilled Water | Temperature: 50-100°C; Time: 5-60 min | Mimics traditional preparations, avoids organic solvents. nih.gov | nih.gov |

Following crude extraction, chromatographic techniques are indispensable for isolating esculin to a high degree of purity. Preparative high-performance liquid chromatography (prep-HPLC) is a primary method used for this purpose. springernature.com The process involves scaling up an analytical HPLC method to handle larger quantities of the extract.

The choice of stationary phase is critical for achieving the desired separation. Reversed-phase columns, such as C18, are commonly used for separating moderately polar compounds like esculin. nih.govnih.gov Method development involves optimizing the mobile phase composition, typically a mixture of water (often acidified with formic or acetic acid) and an organic solvent like acetonitrile (B52724) or methanol, to achieve the best resolution between esculin and other co-extracted compounds. nih.govnih.gov

For efficient high-purity isolation, a gradient elution is often transferred from an analytical scale (UHPLC or HPLC) to a preparative scale. springernature.com This ensures that the selectivity remains consistent, allowing for a predictable and high-resolution separation. springernature.com Furthermore, techniques such as focused gradients and mass-directed purification can significantly improve the efficiency and purity of the isolated compound. waters.com In mass-directed purification, the mass spectrometer identifies the exact fraction containing the compound of interest, triggering its collection. waters.com

| Technique | Stationary Phase | Typical Mobile Phase | Detection Method | Key Strategy |

|---|---|---|---|---|

| Preparative Reversed-Phase HPLC | C18 nih.govnih.gov | Water/Acetonitrile or Water/Methanol with 0.1% Formic Acid mdpi.comnih.gov | UV, Mass Spectrometry (MS) springernature.comnih.gov | Gradient transfer from analytical to preparative scale. springernature.com |

| Mass-Directed Purification | Phenyl, C18 Shield RP18 | Gradient Elution | Mass Spectrometry (MS) | Unambiguously identifies the target compound for collection. waters.com |

High-Resolution Structural Elucidation and Characterization of this compound

Once isolated, advanced spectroscopic techniques are employed to confirm the identity and structure of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. libretexts.orgcore.ac.uk For esculin, 1D (¹H and ¹³C) and 2D NMR experiments (like COSY, HSQC, and HMBC) are used to confirm its structure, which consists of an esculetin (B1671247) aglycone linked to a glucose molecule.

The ¹H NMR spectrum provides information on the number and environment of protons in the molecule. The ¹³C NMR spectrum reveals the number of unique carbon atoms. libretexts.org Two-dimensional NMR techniques are then used to establish connectivity. For example, the Heteronuclear Single Quantum Coherence (HSQC) experiment correlates directly bonded proton and carbon atoms, while the Heteronuclear Multiple Bond Correlation (HMBC) experiment shows correlations between protons and carbons that are two or three bonds apart, which is crucial for piecing together the molecular structure.

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight of a compound and to gain structural information through fragmentation analysis. mdpi.comnih.gov Soft ionization techniques like Electrospray Ionization (ESI) are commonly used for molecules like esculin, as they can ionize the molecule without causing significant decomposition. nih.gov

High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which allows for the determination of the elemental formula with high confidence. nih.gov Tandem mass spectrometry (MS/MS) is used for fragmentation analysis. In this technique, the protonated or deprotonated molecular ion of esculin (e.g., [M-H]⁻ at m/z 339.1) is selected and fragmented by collision-induced dissociation (CID). nih.govnih.govresearchgate.net The resulting fragment ions provide structural information. For esculin, a characteristic fragmentation involves the cleavage of the glycosidic bond, resulting in a fragment ion corresponding to the esculetin aglycone.

| Ionization Mode | Precursor Ion [M-H]⁻ (m/z) | Major Fragment Ion (m/z) | Fragment Identity | Reference |

|---|---|---|---|---|

| Negative ESI | 339.1 | 176.7 / 176.8 | [Esculetin-H]⁻ | nih.govnih.gov |

The hyphenation of liquid chromatography with mass spectrometry (LC-MS) combines the powerful separation capabilities of LC with the high sensitivity and selectivity of MS. mdpi.comyoutube.com This technique is invaluable for assessing the purity of isolated esculin and for metabolite profiling in biological samples. mdpi.comnih.gov

For purity assessment, an LC-MS method can rapidly separate the target compound from any potential impurities. The mass spectrometer can then confirm the identity of the main peak as esculin and help identify the structures of any minor co-eluting compounds. mdpi.com Ultra-fast LC-MS methods have been developed that can quantify esculin in under one minute. mdpi.com

In metabolic studies, LC-MS is used to identify and quantify esculin and its metabolites in biological matrices like plasma. nih.govresearchgate.net For instance, after oral administration, esculin is known to be metabolized. A comprehensive metabolite profiling study using ultra-high-performance liquid chromatography coupled with high-resolution mass spectrometry (UHPLC-HRMS) identified 14 metabolites of esculin in rats. nih.gov The primary metabolic pathways included hydrolysis (to form esculetin), glucuronidation, sulfation, and methylation. nih.gov

Other Advanced Spectroscopic Methods for Comprehensive Characterization

While standard spectroscopic techniques provide foundational data, a deeper and more nuanced understanding of this compound's physicochemical properties can be achieved through the application of other advanced spectroscopic methods. These cutting-edge techniques offer enhanced sensitivity, specificity, and the ability to probe molecular characteristics that are inaccessible with conventional tools.

Key advanced methods applicable to the comprehensive characterization of this compound include:

Terahertz (THz) Spectroscopy: This technique probes low-frequency vibrational modes within a molecule and its crystal lattice. For this compound, THz spectroscopy could yield critical information on the hydrogen-bonding networks involving the water molecules of hydration. This allows for a detailed analysis of the intermolecular forces that dictate the compound's solid-state structure and stability.

Surface-Enhanced Raman Spectroscopy (SERS): SERS dramatically amplifies the Raman signal of molecules adsorbed onto metallic nanostructures. This enhancement allows for the detection and characterization of this compound at extremely low concentrations. It is particularly valuable for studying the molecule's interaction with surfaces or its behavior in complex matrices where its signal might otherwise be obscured.

Tip-Enhanced Raman Spectroscopy (TERS): Combining the high sensitivity of SERS with the spatial resolution of scanning probe microscopy, TERS can provide chemical information on the nanoscale. This would enable the characterization of individual this compound molecules or small aggregates, offering insights into molecular orientation and heterogeneity at a sub-diffraction-limit level.

Single-Molecule Spectroscopy: This advanced fluorescence-based method allows for the observation of individual molecules. By eliminating the averaging inherent in ensemble measurements, it can reveal dynamic fluctuations, conformational changes, and rare states of this compound that are hidden in bulk analysis.

Table 1: Advanced Spectroscopic Methods for this compound Analysis

| Technique | Principle | Potential Application for this compound |

|---|---|---|

| Terahertz (THz) Spectroscopy | Measures absorption of far-infrared radiation, probing low-frequency molecular vibrations. | Characterization of crystal lattice vibrations and hydrogen-bonding networks involving hydrate (B1144303) water molecules. |

| Surface-Enhanced Raman Spectroscopy (SERS) | Enhancement of Raman scattering by molecules adsorbed on rough metal surfaces. | Ultra-sensitive detection and structural analysis in dilute solutions or on specific surfaces. |

| Tip-Enhanced Raman Spectroscopy (TERS) | Combines SERS with scanning probe microscopy for nanoscale chemical imaging. | High-resolution chemical mapping and characterization of single molecules or nanoscale aggregates. |

Bioanalytical Method Development for this compound in Preclinical Research

The evaluation of a compound's therapeutic potential in preclinical models relies on the ability to accurately measure its concentration in biological systems. Bioanalytical methods are fundamental to establishing a relationship between the concentration of a compound and its observed pharmacological effects. For this compound, the development of robust and validated bioanalytical assays is a critical step in supporting its preclinical research. These methods enable the characterization of its pharmacokinetic and pharmacodynamic profiles, providing essential data for understanding its behavior in vivo.

Development and Validation of Quantitative Analytical Assays in Biological Matrices

A sensitive and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection has been developed and validated for the simultaneous quantification of esculin and its primary metabolite, esculetin, in rat plasma. nih.govoup.com This assay is crucial for conducting pharmacokinetic studies.

The methodology involves several key steps. First, a suitable internal standard (e.g., chrysin (B1683763) or scopoletin) is added to the plasma sample. nih.govnih.gov The sample is then pretreated to remove proteins and other interfering substances, commonly through solid-phase extraction (SPE). nih.govnih.gov Chromatographic separation is achieved on a C18 analytical column using a gradient elution mobile phase, such as a mixture of aqueous acetic acid and acetonitrile, at a controlled flow rate. nih.govsci-hub.se Detection is typically performed using a UV detector set to a wavelength of 338 nm, where esculin exhibits strong absorbance. nih.govsci-hub.se

Alternatively, a more sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed. nih.gov This approach uses electrospray ionization (ESI) in negative mode and multiple reaction monitoring (MRM) to detect specific mass transitions for esculin, its metabolite, and the internal standard, providing high specificity and a lower limit of quantification. nih.gov

Validation of these methods is performed to ensure their reliability, with key parameters assessed including specificity, linearity, precision, accuracy, recovery, and stability. nih.govnih.gov

Table 2: Validation Parameters for an HPLC-UV Method for Esculin in Rat Plasma

| Validation Parameter | Specification | Result |

|---|---|---|

| Linearity Range | Concentration range over which the assay is accurate and precise. | 10–1,000 ng/mL nih.gov |

| Correlation Coefficient (r²) | A measure of the goodness of fit for the calibration curve. | >0.99 nih.gov |

| Lower Limit of Quantification (LLOQ) | Lowest concentration quantifiable with acceptable precision and accuracy. | 10 ng/mL nih.gov |

| Intra-day Precision (%RSD) | Precision of the assay within a single day. | < 8.73% nih.gov |

| Inter-day Precision (%RSD) | Precision of the assay across different days. | < 8.73% nih.gov |

| Accuracy | Closeness of measured values to the true value. | Within ±15% of nominal concentration nih.gov |

| Extraction Recovery | Efficiency of the analyte extraction process from the biological matrix. | Satisfactory nih.gov |

| Stability | Analyte stability under various storage and handling conditions (freeze-thaw, short-term). | Stable nih.gov |

Application in Preclinical Pharmacodynamic Studies

The validated bioanalytical methods are instrumental in preclinical pharmacodynamic (PD) studies, which investigate the biochemical and physiological effects of a drug on the body. nih.gov By correlating the plasma concentration of esculin with its biological activity, researchers can establish a concentration-effect relationship. nih.gov

For instance, esculin has demonstrated significant anti-inflammatory properties in various preclinical models. nih.govnih.gov In studies using rat models of inflammation, such as xylene-induced ear swelling or adjuvant-induced arthritis, the developed HPLC or LC-MS/MS assays are used to measure the plasma concentrations of esculin at various time points after administration. nih.govnih.gov These concentration data are then correlated with pharmacodynamic markers of inflammation, such as the reduction in paw swelling or the levels of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.govnih.gov

These studies have shown that esculin can inhibit the activation of key inflammatory signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. nih.govnih.gov The ability to quantify esculin concentrations in plasma allows researchers to confirm that the observed anti-inflammatory effects are directly related to the systemic exposure of the compound. This linkage is vital for understanding the mechanism of action and for the continued development of esculin as a potential therapeutic agent. nih.govresearchgate.net

Table 3: Application of Bioanalytical Method in a Preclinical Anti-Inflammatory Study of Esculin

| Study Parameter | Description | Findings |

|---|---|---|

| Preclinical Model | Animal model used to induce an inflammatory response. | Rat model of inflammation (e.g., LPS-induced sepsis, adjuvant-induced arthritis). nih.govnih.gov |

| Bioanalytical Method | Assay used to measure esculin concentrations. | Validated HPLC-UV or LC-MS/MS method. nih.govnih.gov |

| Pharmacokinetic Data | Plasma concentration of esculin measured over time. | Maximum plasma concentration (Cmax) of 340.3 ng/mL after oral administration. nih.govoup.com |

| Pharmacodynamic Markers | Biological indicators of the inflammatory response. | Levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β). nih.govnih.gov |

| Concentration-Effect Correlation | Relationship between esculin plasma levels and anti-inflammatory activity. | Esculin administration leads to a concentration-dependent reduction in TNF-α and IL-6 levels by inhibiting the NF-κB signaling pathway. nih.govnih.gov |

Mechanistic Investigations of Esculin Sesquihydrate Biological Activities in Preclinical Models

Cellular and Molecular Mechanisms of Action

Preclinical studies have extensively investigated the cellular and molecular mechanisms underlying the biological activities of esculin (B1671248). These investigations have revealed that esculin modulates several key intracellular signaling pathways, thereby influencing a wide range of cellular processes, including inflammation, oxidative stress, and apoptosis.

Esculin has been shown to exert potent anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway. nih.govresearchgate.net In various preclinical models, esculin treatment has been associated with a significant reduction in the activation of NF-κB. researchgate.net This inhibition, in turn, leads to the downregulation of pro-inflammatory mediators.

For instance, in a study utilizing lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, esculin was found to suppress the production of nitric oxide (NO) by inhibiting NF-κB activation. researchgate.net Furthermore, in animal models of endotoxic shock, pretreatment with esculin significantly improved survival rates and markedly inhibited the LPS-induced increase of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in serum and various organs. researchgate.net This protective effect was associated with a significant decrease in the protein expression of the NF-κB p65 subunit in the lung, liver, and kidney. researchgate.net

Similarly, in models of dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis, esculin administration has been shown to protect against intestinal damage and inhibit NF-κB signaling, resulting in reduced production of pro-inflammatory cytokines. mdpi.com Studies on ethanol-induced gastric injury in mice also demonstrated that esculin inhibits the activation of the NF-κB pathway, leading to a downregulation in the production of NO, TNF-α, and IL-6. nih.gov

The anti-inflammatory mechanism of esculin is linked to its ability to prevent the degradation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm. mdpi.com By stabilizing IκBα, esculin effectively blocks the nuclear translocation of the NF-κB p65 subunit, a critical step in the activation of this pathway. mdpi.com

| Model System | Key Findings | Downstream Effects |

|---|---|---|

| LPS-stimulated RAW264.7 macrophages | Inhibited NO production via inhibition of NF-κB activation. researchgate.net | Reduced inflammatory response. |

| LPS-induced endotoxic shock in mice | Improved survival rates and inhibited TNF-α and IL-6 production. researchgate.net | Attenuated systemic inflammation and organ injury. researchgate.net |

| DSS-induced colitis in mice | Protected intestinal damage and inhibited NF-κB signaling. mdpi.com | Reduced production of pro-inflammatory cytokines. mdpi.com |

| Ethanol-induced gastric injury in mice | Inhibited activation of the NF-κB pathway. nih.gov | Downregulated production of NO, TNF-α, and IL-6. nih.gov |

Esculin has been demonstrated to modulate the mitogen-activated protein kinase (MAPK) signaling pathways, which are crucial regulators of various cellular processes, including inflammation, cell proliferation, and apoptosis. researchgate.netnih.govnih.gov The MAPK family includes several key kinases, such as p38 MAPK, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase 1/2 (ERK1/2). nih.gov

In preclinical studies, the anti-inflammatory effects of esculin have been partly attributed to its ability to inhibit the activation of the MAPK pathway. researchgate.net For instance, in a model of dextran sulfate sodium (DSS)-induced colitis, esculin was found to restrain the secretion of TNF-α and IL-1β by inhibiting the activation of the MAPK pathway in colonic tissues and macrophages. researchgate.net

However, the specific effects of esculin on individual MAPK components can vary depending on the experimental model. One study on lipoteichoic acid (LTA)-induced inflammation in RAW 264.7 macrophage cells found that esculetin (B1671247), the aglycone of esculin, did not significantly affect the phosphorylation of ERK, p38, and JNK. mdpi.com This suggests that in certain contexts, the anti-inflammatory actions of coumarins might be independent of MAPK signaling.

It is important to note that the regulation of MAPK pathways is complex, with intricate crosstalk between the different components. researchgate.net The precise mechanisms by which esculin modulates these pathways to exert its biological effects are still under investigation and may involve multiple direct and indirect interactions.

| Model System | Key Findings | Downstream Effects |

|---|---|---|

| DSS-induced colitis in mice | Inhibited the activation of the MAPK pathway in colonic tissues and macrophages. researchgate.net | Restrained the secretion of TNF-α and IL-1β. researchgate.net |

| LTA-induced RAW 264.7 macrophages (esculetin) | Did not affect LTA-induced phosphorylation of ERK, p38, and JNK. mdpi.com | Anti-inflammatory effects were independent of MAPK signaling in this model. mdpi.com |

A significant body of evidence from preclinical studies indicates that esculin activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical cellular defense mechanism against oxidative stress. nih.govnih.gov Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. researchgate.net

The activation of the Nrf2 pathway by esculin is a key mechanism underlying its antioxidant effects. nih.gov In various models of oxidative stress-related tissue injury, esculin has been shown to upregulate the expression of Nrf2 and its downstream target genes, such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), glutathione (B108866) (GSH), and superoxide (B77818) dismutase (SOD). nih.gov

For example, in a mouse model of acute liver injury induced by lipopolysaccharide (LPS)/D-galactosamine, esculin treatment activated the Nrf2 signaling pathway, leading to increased HO-1 expression and a decrease in the lipid peroxidation product malondialdehyde (MDA). nih.gov Similarly, in a rat model of testicular tissue damage, the aglycone of esculin, esculetin, was found to ameliorate oxidative stress by activating the Nrf2 signaling pathway and increasing the activities of GSH, glutathione peroxidase (GPx), and catalase (CAT). nih.gov

Mechanistically, esculin has been shown to activate the Nrf2 pathway by disrupting the interaction between Nrf2 and its negative regulator, Kelch-like ECH-associated protein 1 (Keap1). nih.gov This disruption allows Nrf2 to translocate to the nucleus and initiate the transcription of its target genes. Molecular docking studies have further supported the idea that esculin can inhibit the binding of Keap1 with Nrf2. researchgate.net

It is noteworthy that the glycosylation of esculin appears to play a role in its ability to activate Nrf2. One study found that a glycosylated form of esculin, 3-O-β-d-glycosyl aesculin, robustly activated Nrf2 and induced the expression of Nrf2-dependent genes, an effect that was associated with suppressed ubiquitination of Nrf2. nih.gov

| Model System | Key Findings | Downstream Effects |

|---|---|---|

| LPS/D-galactosamine-induced acute liver injury in mice | Activated the Nrf2 signaling pathway and increased HO-1 expression. nih.gov | Decreased MDA content and attenuated liver injury. nih.gov |

| AlCl3-induced rat testicular tissue damage (esculetin) | Activated the Nrf2 signaling pathway. nih.gov | Increased activities of GSH, GPx, and CAT, preventing apoptosis. nih.gov |

| RAW264.7 macrophages | Disrupted the interaction between Keap1 and Nrf2. nih.gov | Activated the Nrf2 signaling pathway. nih.gov |

| Zebrafish larvae | Effectively activated Nrf2 via ARE-mediated mechanisms. nih.gov | Upregulation of key genes suggesting direct regulation by Nrf2. nih.gov |

Preclinical research has indicated that esculin can exert anti-proliferative and pro-apoptotic effects in cancer cells by downregulating the Phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) signaling pathway. nih.govnih.gov This pathway plays a critical role in regulating cell growth, survival, and proliferation, and its overactivation is frequently observed in various types of cancer. mdpi.com

In studies involving human oral squamous cell carcinoma (OSCC) cell lines, esculetin, the aglycone of esculin, was found to inhibit cell viability by inducing apoptosis. nih.gov This pro-apoptotic effect was associated with a significant inhibition of the epidermal growth factor receptor (EGFR)/PI3K/Akt signaling pathway. nih.gov

Similarly, in human gastric cancer cells, esculetin demonstrated anti-proliferative effects and induced apoptosis in a dose-dependent manner. nih.gov Mechanistic investigations revealed that these effects were linked to the downregulation of the insulin-like growth factor-1 (IGF-1)/PI3K/Akt signaling pathway. nih.gov Further experiments showed that activating this pathway with IGF-1 abrogated the pro-apoptotic effects of esculetin, while inhibiting the pathway enhanced these effects. nih.gov In an in vivo tumor model, esculetin inhibited tumor growth and the activation of the IGF-1/PI3K/Akt pathway in the tumor tissue. nih.gov

The downregulation of the PI3K/Akt pathway by esculin and its derivatives appears to trigger the mitochondrial apoptotic pathway, characterized by a reduction in mitochondrial membrane potential, an increased Bax/Bcl-2 ratio, and the activation of caspases. nih.gov

| Model System | Key Findings | Downstream Effects |

|---|---|---|

| Human oral squamous cell carcinoma (OSCC) cell lines (esculetin) | Inhibited the EGFR/PI3K/Akt signaling pathway. nih.gov | Induced apoptosis and inhibited cell viability. nih.gov |

| Human gastric cancer cells (esculetin) | Downregulated the IGF-1/PI3K/Akt signaling pathway. nih.gov | Inhibited cell proliferation and induced apoptosis via the mitochondrial pathway. nih.gov |

| Nude mice with subcutaneous MGC-803 cell inoculation (esculetin) | Inhibited activation of the IGF-1/PI3K/Akt pathway in tumor tissue. nih.gov | Inhibited in vivo tumor growth. nih.gov |

For instance, in a study investigating the effects of esculetin on atopic dermatitis, it was found that esculetin suppressed the activation of STAT1 in TNF-α/IFN-γ-stimulated keratinocytes. researchgate.net This inhibition was associated with a reduction in the gene expression of Th1, Th2, and Th17 cytokines, indicating that the modulation of STAT1 signaling contributes to the anti-inflammatory effects of esculetin in this context.

The Janus kinase (JAK)/STAT pathway is a primary signaling cascade for numerous cytokines, and its dysregulation is implicated in various inflammatory and autoimmune diseases. nih.govnih.gov The ability of esculin and its derivatives to modulate the activity of key components of this pathway, such as STAT1, highlights a potential mechanism for its immunomodulatory properties.

Further research is needed to fully elucidate the extent and specificity of esculin's effects on different STAT proteins and the upstream JAKs in various preclinical models of disease.

| Model System | Key Findings | Downstream Effects |

|---|---|---|

| TNF-α/IFN-γ-stimulated keratinocytes (esculetin) | Suppressed the activation of STAT1. researchgate.net | Reduced gene expression of Th1, Th2, and Th17 cytokines. researchgate.net |

Modulation of Key Intracellular Signaling Pathways.

Toll-like Receptor Pathway Inhibition

Esculin sesquihydrate has been shown to exert its anti-inflammatory effects by modulating key signaling pathways, including the Toll-like receptor (TLR) pathway. Research suggests that its mechanism involves the inhibition of the Toll-like receptor/NF-κB signaling pathway. In preclinical models of acute lung injury, esculin was found to inhibit the TLR4/MyD88/NF-κB signaling pathway. Similarly, in studies on acute kidney injury, esculin demonstrated protective effects by inhibiting the high mobility group box 1 (HMGB1)/Toll-like receptor 4 inflammatory pathway. Further investigation in LPS-challenged mice with acute kidney injury revealed that esculin treatment downregulated the expression of inflammatory pathway proteins, including Toll-like receptor 4 and myeloid differentiation primary response 88 (MyD88). This evidence indicates that esculin's anti-inflammatory actions are, at least in part, mediated through the suppression of TLR signaling cascades.

Identification and Validation of Specific Molecular Targets (e.g., GAPDH)

The identification and validation of specific molecular targets are crucial steps in elucidating the precise mechanisms of action for a compound. This process often involves techniques like affinity purification and cellular thermal shift assays (CETSA) to confirm direct binding and physiological relevance. Glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a key enzyme in glycolysis, has been identified as a molecular target for certain classes of natural products with antiproliferative effects. For these compounds, targeting GAPDH can lead to a toxic response in cells, implicating it as a potential target for therapeutic intervention. However, based on the available preclinical data, Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) has not been identified or validated as a specific molecular target of this compound. Further research is required to identify and confirm the direct molecular binding partners responsible for its diverse biological activities.

Anti-inflammatory Mechanisms of this compound

Inhibition of Pro-inflammatory Cytokine and Mediator Expression (e.g., TNF-α, IL-1β, IL-6, iNOS, COX-2)

A primary mechanism of this compound's anti-inflammatory activity is the significant inhibition of pro-inflammatory cytokines and mediators. Across various in vivo and in vitro models, esculin consistently reduces the expression of key inflammatory molecules such as tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). This inhibitory effect is linked to its ability to suppress inflammatory signaling pathways like nuclear factor κ-B (NF-κB) and mitogen-activated protein kinase (MAPK).

Studies have demonstrated that esculin can suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are critical enzymes in the inflammatory process. For instance, in models of colitis, esculin treatment significantly alleviates symptoms by suppressing the expression of iNOS, TNF-α, and IL-1β. The broad-spectrum inhibition of these pro-inflammatory molecules underscores esculin's potential as a regulator of inflammatory responses.

Table 1: Effect of this compound on Pro-inflammatory Mediators

| Mediator | Effect | Model System | Citation |

| TNF-α | Inhibition/Reduction | LPS-stimulated macrophages, Acute lung injury, Ulcerative colitis, HepG2 cells | |

| IL-1β | Inhibition/Reduction | LPS-stimulated macrophages, Acute kidney injury, Ulcerative colitis | |

| IL-6 | Inhibition/Reduction | LPS-stimulated macrophages, Acute lung injury, HepG2 cells | |

| iNOS | Inhibition/Reduction | LPS-stimulated macrophages, Ulcerative colitis | |

| COX-2 | Inhibition/Reduction | Associated with TLR4 signaling pathway inhibition |

Regulation of Inflammatory Cell Responses and Infiltration

This compound has been observed to modulate the activity and migration of inflammatory cells. In a preclinical model of lipopolysaccharide (LPS)-induced acute lung injury, pretreatment with esculin attenuated inflammation and led to a reduction in neutrophil numbers in the bronchoalveolar lavage fluid. This suggests that esculin can interfere with the recruitment and infiltration of immune cells, such as neutrophils, to sites of inflammation, which is a critical component of the inflammatory response.

Studies in Relevant In Vitro Inflammatory Models (e.g., LPS-stimulated macrophages, HepG2 cells, HaCaT cells)

The anti-inflammatory properties of esculin have been investigated in several relevant in vitro models. In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, esculin has been shown to reduce the expression of IL-1β, TNF-α, and iNOS by inhibiting the NF-κB signaling pathway. Further studies in LPS-stimulated mouse peritoneal macrophages found that esculin reduced the production of TNF-α and IL-6, with evidence suggesting this effect is mediated through the inhibition of the mitogen-activated protein kinase (MAPK) pathway.

In the human hepatoma cell line HepG2, esculin has also demonstrated anti-inflammatory effects. Studies show that esculin can reduce the levels of TNF-α, IL-1β, and IL-6 in free fatty acid-induced HepG2 cells. While direct anti-inflammatory studies of esculin on the human keratinocyte cell line HaCaT are not extensively detailed, these cells are widely used as a model for skin inflammation, where they are stimulated with agents like LPS or TNF-α/IFN-γ to induce the production of inflammatory mediators.

Table 2: In Vitro Anti-inflammatory Effects of this compound

| Cell Line | Stimulant | Key Findings | Citation |

| LPS-stimulated RAW264.7 Macrophages | Lipopolysaccharide (LPS) | Reduced expression of IL-1β, TNF-α, and iNOS via NF-κB inhibition. | |

| LPS-stimulated Mouse Peritoneal Macrophages | Lipopolysaccharide (LPS) | Reduced production of TNF-α and IL-6 via MAPK pathway inhibition. | |

| HepG2 Cells | Free Fatty Acids | Reduced levels of TNF-α, IL-1β, and IL-6. | |

| HaCaT Cells | N/A (General Model) | Commonly used model for studying skin inflammation and the effects of anti-inflammatory agents. |

Mechanistic Insights from In Vivo Preclinical Inflammatory Models (e.g., ulcerative colitis, acute kidney injury, gastric injury, arthritis)

In vivo studies have provided significant insights into the anti-inflammatory mechanisms of this compound across various disease models.

Ulcerative Colitis: In mouse models of ulcerative colitis, esculin treatment was found to significantly alleviate disease symptoms. Mechanistically, it inhibited the activation of the NF-κB signaling pathway in colon tissue and downregulated the levels of inflammatory mediators IL-1β and TNF-α.

Acute Kidney Injury: Esculin has shown protective effects in LPS-induced acute kidney injury in mice. It significantly reduced the release of pro-inflammatory factors including IL-1β, IL-6, and TNF-α. The mechanism is believed to involve the inhibition of the HMGB1/TLR4 inflammatory pathway.

Gastric Injury: In models of ethanol-induced gastric injury, esculin demonstrated protective effects by inhibiting the activation of the NF-κB pathway and subsequently downregulating the production of TNF-α and IL-6.

Arthritis: In a rat model of adjuvant-induced arthritis, esculin was shown to attenuate the inflammatory response by inhibiting several pro-inflammatory cytokines, including IL-1β and TNF-α.

Collectively, these in vivo studies corroborate the in vitro findings, highlighting the inhibition of the NF-κB and other inflammatory signaling pathways as a central mechanism for esculin's anti-inflammatory effects across a range of preclinical models.

Antioxidant Mechanisms of this compound

Esculin, a natural coumarin (B35378) glucoside, has demonstrated significant antioxidant properties in various preclinical models. ncats.ioresearchgate.netresearchgate.net Its mechanisms of action are multifaceted, involving direct neutralization of reactive species and modulation of endogenous antioxidant defense systems. These activities are central to its protective effects against oxidative stress-induced cellular damage.

Esculin exhibits potent antioxidant activity, primarily through its capacity to directly scavenge a variety of reactive oxygen species (ROS). researchgate.netnih.gov This scavenging ability is a key component of its protective mechanism against oxidative damage. The compound has been shown to effectively neutralize superoxide anions (O₂•⁻) and hydrogen peroxide (H₂O₂), thereby reducing their accumulation in biological systems under stress conditions. nih.gov

In chemical assays, esculin demonstrates the ability to scavenge stable free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH). nih.gov The DPPH radical is widely used to test the free-radical scavenging ability of compounds; it is a dark-colored crystalline powder that becomes colorless or pale yellow when neutralized. nih.gov The capacity of esculin to donate a hydrogen atom or an electron to neutralize the DPPH radical is a measure of its antioxidant potential. nih.govnih.gov Studies have also reported that esculin can inhibit lipid peroxidation and scavenge hydroxyl radicals, further underscoring its direct antioxidant effects. ncats.io This broad-spectrum scavenging activity against various free radicals, including general ROS, contributes significantly to its role in mitigating oxidative stress. researchgate.netresearchgate.net

| Free Radical/ROS | Observed Effect | Model/Assay |

|---|---|---|

| Reactive Oxygen Species (ROS) | Reduced accumulation | Cellular models researchgate.netnih.gov |

| Superoxide Anion (O₂•⁻) | Scavenging activity | Cellular models nih.gov |

| Hydrogen Peroxide (H₂O₂) | Reduced levels | Cellular models nih.gov |

| DPPH Radical | Scavenging activity | Chemical assay nih.gov |

| Hydroxyl Radical (•OH) | Scavenging activity | In vitro models ncats.io |

Beyond direct scavenging, esculin exerts its antioxidant effects by augmenting the body's own defense systems. It has been shown to increase the expression and activity of several crucial endogenous antioxidant enzymes. nih.govnih.gov In various preclinical models, treatment with esculin has led to elevated levels of superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx). nih.govnih.gov SOD is responsible for converting superoxide radicals into hydrogen peroxide and molecular oxygen, while CAT and GPx subsequently detoxify hydrogen peroxide into water. mdpi.comresearchgate.net

Esculin also promotes the expression of other protective enzymes through the activation of the Nrf2 signaling pathway. nih.gov These include heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1). nih.gov By upregulating these enzymes, esculin enhances the cellular capacity to neutralize oxidants and electrophiles, thus providing a robust defense against oxidative stress in various tissues, including the kidneys, pancreas, and liver. nih.gov For instance, in models of nephrotoxicity, esculin administration promoted the expression of SOD and CAT. nih.gov Similarly, in pancreatic injury models, it increased the expression of GPx, SOD, and CAT. nih.gov This enhancement of the endogenous antioxidant network is a key mechanism underlying esculin's protective effects. nih.govnih.gov

A critical mechanism for the antioxidant action of esculin and its aglycone, esculetin, involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. nih.gov Under normal physiological conditions, Nrf2 is kept inactive in the cytoplasm through its binding to the Kelch-like ECH-associated protein 1 (Keap1), which facilitates Nrf2's degradation. nih.gov Oxidative or electrophilic stress can cause conformational changes in Keap1, leading to the release and stabilization of Nrf2. nih.gov

Some compounds can activate this pathway by directly interrupting the Keap1-Nrf2 protein-protein interaction. nih.govresearchwithrutgers.com Upon release, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various genes. nih.govresearchgate.net This binding initiates the transcription of a suite of cytoprotective genes, including those for antioxidant enzymes like SOD, CAT, GSH, HO-1, and NQO1. nih.govnih.gov Studies have demonstrated that the antioxidant effects of esculin and esculetin are associated with the activation of this Nrf2 pathway. nih.govnih.gov By promoting the expression of these endogenous antioxidants, esculin fortifies cellular defenses against oxidative damage. nih.gov

The protective effects of esculin against oxidative stress have been validated in several in vitro cell culture models. In human neuroblastoma SH-SY5Y cells, a model often used for neurodegenerative disease research, esculin demonstrated significant protective effects against dopamine-induced cytotoxicity. nih.gov This neurotoxin is known to cause cell death by elevating intracellular ROS levels and inducing apoptosis. nih.gov Esculin was found to mitigate this damage by reducing ROS levels, preserving mitochondrial membrane potential, and enhancing the activity of SOD and the levels of reduced glutathione (GSH). nih.gov

In models utilizing human umbilical vein endothelial cells (HUVECs), which are crucial for studying vascular biology, oxidative stress can be induced by agents like hydrogen peroxide (H₂O₂) to mimic endothelial dysfunction. researchgate.netfrontiersin.org While specific studies on esculin in H₂O₂-induced HUVEC models are not detailed in the provided results, this model is standard for evaluating antioxidants. The general principle is that oxidative stress in HUVECs leads to increased intracellular ROS, which can be measured to assess the efficacy of antioxidant compounds. researchgate.net Given esculin's known ROS scavenging capabilities, it is mechanistically plausible that it would confer protection in such a model.

| Cell Line | Stress Inducer | Key Findings for Esculin | Citation |

|---|---|---|---|

| SH-SY5Y (Human Neuroblastoma) | Dopamine | Reduced ROS levels, protected mitochondrial membrane potential, enhanced SOD activity and GSH levels. | nih.gov |

The therapeutic potential of esculin's antioxidant activity has been further explored in in vivo preclinical models of organ damage, particularly acute liver injury. nih.gov Acute liver injury is often characterized by massive hepatocyte death due to overwhelming oxidative stress and inflammation. nih.gov In a mouse model of acute liver failure induced by lipopolysaccharide (LPS) and D-galactosamine (D-Gal), the aglycone of esculin, esculetin, was shown to be protective. nih.gov

Treatment with esculetin significantly reduced oxidative stress in the liver tissue. nih.gov This was evidenced by a decrease in oxidative stress markers and a significant increase in the amount of Nrf2, a key regulator of the antioxidant response. nih.gov The activation of the Nrf2 pathway by esculetin appears to be a crucial element in protecting the liver from damage. nih.gov Furthermore, esculetin treatment also reduced inflammation and the infiltration of neutrophils into the liver tissue, which are known to exacerbate injury by producing ROS. nih.gov These findings suggest that esculin and its derivatives can ameliorate acute liver injury by targeting both oxidative stress and inflammatory pathways. nih.gov

Apoptosis Modulation by this compound

Esculin has demonstrated the ability to modulate apoptosis, exhibiting both anti-apoptotic and pro-apoptotic effects depending on the cellular context. researchgate.netnih.govmdpi.com This dual activity highlights its potential as a regulatory molecule in cell survival and death pathways.

In the context of protecting normal cells from toxic insults, esculin acts as an anti-apoptotic agent. nih.gov Studies on human neuroblastoma SH-SY5Y cells exposed to dopamine-induced toxicity showed that esculin could prevent apoptosis. nih.gov Its protective mechanism involves the regulation of key apoptotic proteins; it modulates the expression of the tumor suppressor protein p53 and the balance between the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2. nih.gov Furthermore, esculin was found to inhibit the mitochondrial apoptotic pathway by preventing the release of cytochrome c and apoptosis-inducing factor (AIF) from the mitochondria and by inhibiting the activation of caspase-3, a key executioner enzyme in the apoptotic cascade. nih.gov

Conversely, in cancer cells, esculin has been reported to induce apoptosis, contributing to its anti-tumor activity. mdpi.comnih.gov In studies involving renal cell carcinoma (RCC) cells, esculin treatment led to an increased rate of apoptosis in a concentration-dependent manner. mdpi.com Similarly, in human A549 lung cancer cells, esculin was observed to increase the activity of caspase-9 and caspase-3. nih.gov Caspase-9 is a critical initiator of the mitochondrial apoptotic pathway, which, once activated, proceeds to activate downstream executioner caspases like caspase-3, ultimately leading to programmed cell death. nih.gov This pro-apoptotic effect in cancer cells suggests a potential therapeutic application for esculin in oncology. mdpi.comnih.gov

Neuroprotective Mechanisms of this compound.

Investigations Using Invertebrate Models (e.g., C. elegans)

The nematode Caenorhabditis elegans serves as a valuable in vivo model for preclinical investigations into the molecular mechanisms of bioactive compounds. Research has demonstrated that esculin (also known as aesculin) confers protective effects against oxidative stress and amyloid-β (Aβ)-induced neurotoxicity in this model organism. researchgate.net Mechanistically, esculin was found to enhance the nematode's antioxidant defense systems, leading to a reduction in reactive oxygen species (ROS) and malondialdehyde (MDA), a key marker of oxidative damage. researchgate.net

The protective actions of esculin in C. elegans are mediated through the modulation of key stress-response signaling pathways. researchgate.net Studies have shown that the transcription factors DAF-16 (a homolog of mammalian FOXO) and HSF-1 (Heat Shock Factor 1) are critical for esculin's effects. researchgate.net Esculin treatment was observed to promote the nuclear translocation of DAF-16, indicating its activation. researchgate.net This activation, along with the involvement of HSF-1, leads to the upregulation of downstream stress-resistance genes, such as sod-3 (superoxide dismutase) and hsp-16.2 (heat shock protein). researchgate.net These findings suggest that esculin increases resistance to oxidative stress and mitigates Aβ toxicity by activating the DAF-16 and HSF-1 regulatory pathways, which in turn enhances the expression of protective genes. researchgate.net

Other Investigated Biological Activities of this compound: Mechanistic Perspectives.

Antibacterial and Antimicrobial Mechanisms (e.g., against Cutibacterium acnes)

While this compound has been identified as a major metabolite in plant extracts showing activity against Cutibacterium acnes (formerly Propionibacterium acnes), its direct antibacterial mechanism is not the primary focus of current research. nih.gov One study noted that a methanolic extract of Teucrium oliverianum, containing this compound, exhibited a mild antibacterial effect against C. acnes, with an IC50 value of 263.2 μg/mL. nih.gov

However, the more significant mechanistic contribution of esculin in preclinical models of acne appears to be its potent anti-inflammatory and antioxidant properties, which counteract the inflammatory processes induced by the bacterium. nih.govresearchgate.net C. acnes can trigger an inflammatory response in skin cells, leading to the production of pro-inflammatory cytokines. mdpi.com Esculin has been shown to possess strong anti-inflammatory actions. researchgate.net For instance, the extract containing this compound dose-dependently decreased the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interferon-gamma (INF-γ) in HaCaT cells infected with C. acnes. nih.gov It also inhibited the COX-2 enzyme, a key mediator of inflammation. nih.gov Furthermore, the extract reduced the generation of reactive oxygen species (ROS), highlighting an antioxidant mechanism that can mitigate cellular damage caused by inflammation. nih.gov Therefore, esculin's primary role in this context is likely the modulation of the host's inflammatory response to the bacteria rather than direct bactericidal or bacteriostatic activity.

Antiviral Mechanisms (e.g., White spot syndrome virus)

Esculin has demonstrated significant antiviral activity against the White spot syndrome virus (WSSV), a major pathogen in shrimp aquaculture. nih.govnih.govspandidos-publications.comresearchgate.net Mechanistic studies reveal that esculin operates through multiple avenues to combat WSSV infection. It has been shown to directly interfere with the virus, as pre-incubation of WSSV particles with esculin reduced the viral copy number by 30%, thereby inhibiting the horizontal transmission of the virus. nih.govnih.govspandidos-publications.comresearchgate.net

In vivo studies with WSSV-infected shrimp have shown that esculin can increase the survival rate by up to 59% and reduce the viral copy number by over 90%. nih.govnih.govspandidos-publications.com A key aspect of its mechanism is the enhancement of the host's innate immune system. Esculin significantly increases the expression of antimicrobial peptides (AMPs) in shrimp, which are crucial components of their defense against viral infections. nih.govnih.govspandidos-publications.com This immunomodulatory effect improves the shrimp's capacity to resist and control the WSSV infection. nih.govnih.govspandidos-publications.com The compound has shown efficacy in both preventing and treating WSSV infection in preclinical models. nih.govnih.govspandidos-publications.com

Antidiabetic Mechanisms (e.g., improving glucose homeostasis, pancreatic damage, insulin (B600854) release)

Esculin has been investigated for its antidiabetic potential, demonstrating mechanisms aimed at improving glucose homeostasis and protecting pancreatic function. In preclinical studies using streptozotocin-induced diabetic rat models, administration of esculin resulted in a significant, dose-dependent reduction in fasting blood glucose levels.

The proposed mechanisms for this antihyperglycemic effect are multifaceted. One potential mechanism is the protection and regeneration of pancreatic β-cells, which are damaged by streptozotocin. Esculin may promote the regeneration of these insulin-producing cells or protect them from further destruction. Other suggested mechanisms include the promotion of endogenous insulin action and the potential for stimulating insulin release from intact β-cells, thereby helping to manage glucose loads more effectively.

Antidiabetic Mechanisms of Esculin

| Observed Effect | Proposed Mechanism of Action | Supporting Evidence |

|---|---|---|

| Reduction in blood glucose | Protection and/or regeneration of pancreatic β-cells | Studies in streptozotocin-induced diabetic rats |

| Improved glucose homeostasis | Promotion of endogenous insulin action | Observed fall in blood glucose levels post-administration |

| Potential for increased insulin | Stimulation of insulin release from β-cells | Hypothesized based on glycemic control improvement |

Antithrombotic Mechanisms (e.g., hindering thrombin-induced hyperpermeability)

The antithrombotic potential of esculin has been linked to its protective effects on the vascular endothelium. Specifically, esculin has been shown to counteract thrombin-induced hyperpermeability in human microvascular endothelial cells (HMEC-1). Thrombin, a key enzyme in the coagulation cascade, can disrupt the integrity of the endothelial barrier, leading to increased permeability and contributing to thrombotic events.

In vitro studies using a Transwell insert model demonstrated that pre-incubation of endothelial cells with esculin significantly reduced the hyperpermeability induced by thrombin. This suggests that esculin helps to preserve the integrity of the perivascular connective tissue and maintain the stability of the endothelial barrier. By hindering this thrombin-induced effect, esculin may contribute to preventing the fluid leakage and inflammation associated with thrombosis.

Immunomodulatory Mechanisms

Esculin exhibits significant immunomodulatory activities, primarily through its anti-inflammatory effects. The core mechanism behind these effects is the inhibition of key pro-inflammatory signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. nih.govnih.govresearchgate.net By suppressing the activation of these pathways, esculin effectively reduces the production and release of several pro-inflammatory cytokines. nih.govspandidos-publications.com

In various preclinical models, including lipopolysaccharide (LPS)-stimulated macrophages, esculin has been shown to significantly decrease the expression of TNF-α, IL-1β, and IL-6. nih.govnih.govspandidos-publications.com This ability to downregulate inflammatory mediators has been observed in models of colitis, arthritis, and acute lung and kidney injury. nih.gov These findings indicate that esculin's immunomodulatory function is centered on its capacity to attenuate inflammatory responses at a cellular and signaling level, positioning it as a potential agent for managing inflammatory conditions. researchgate.net

Immunomodulatory Mechanisms of Esculin

| Signaling Pathway | Effect of Esculin | Downstream Consequences | Relevant Models |

|---|---|---|---|

| NF-κB Pathway | Inhibition/Suppression | Decreased production of TNF-α, IL-1β, iNOS | LPS-stimulated macrophages, Gut tissue with colitis |

| MAPK Pathway | Inhibition | Reduced production of TNF-α, IL-6; Downregulation of MMP-9 | LPS-stimulated peritoneal macrophages |

Chemical Modification and Structure Activity Relationship Sar of Esculin Sesquihydrate

Synthesis of Esculin (B1671248) Sesquihydrate Derivatives and Analogs

The structural modification of esculin, the active molecule in esculin sesquihydrate, is pursued through both enzymatic and chemical strategies to generate a diverse library of related compounds.

Enzymatic methods offer high selectivity for modifying esculin. Acylation, a form of esterification, has been a key strategy to improve the lipophilicity of esculin, as its poor lipid solubility hinders its effects after oral administration. One approach utilized a whole-cell catalytic strategy with various bacterial strains, among which Pseudomonas stutzeri showed the highest catalytic activity and regioselectivity for mono-acylation. This process achieved a 92.7% conversion rate within 24 hours when using vinyl acetate (B1210297) as the acyl donor.

Another significant enzymatic approach is the esterification of esculin catalyzed by Candida antarctica lipase (B570770) B (Novozym 435). This reaction was successfully carried out in mixed systems of ionic liquids (ILs) and organic solvents like acetone. This combination improves the solubility of esculin while minimizing the negative effects of ILs on the lipase's activity. The oligomerization of esculin, catalyzed by the laccase from Trametes versicolor, has also been explored to create larger, potentially more reactive molecules.

Table 1: Enzymatic Synthesis Approaches for Esculin Derivatives

| Enzyme/Catalyst | Reaction Type | Substrate/Acyl Donor | Outcome | Reference |

|---|---|---|---|---|

| Pseudomonas stutzeri | Acylation | Vinyl acetate | Improved lipophilicity; 92.7% conversion to mono-acylated esculin. | |

| Candida antarctica lipase B (Novozym 435) | Esterification | - | Improved reaction efficiency and esculin solubility in IL-organic solvent systems. | |

| Laccase from Trametes versicolor | Oligomerization | Esculin | Synthesis of oligoesculin. |

Other synthetic approaches focus on creating a wider range of analogues. A novel method was developed for the synthesis of coumarinyloxy aldehydes from simple hydroxyl coumarins, a strategy that can be applied to esculetin (B1671247) to produce new series of natural geiparvarin (B191289) analogues.

Structure-Activity Relationship (SAR) Studies

SAR studies are crucial for understanding how specific structural features of esculin and its derivatives influence their biological activities.

The modification of esculin's structure directly impacts its physicochemical properties and biological functions. A key finding is that enzymatic acylation, which adds fatty acid chains to the molecule, improves the lipophilic nature of esculin. This increased lipophilicity enhances the molecule's solubility in fats and its ability to penetrate cell membranes, which can lead to improved bioavailability and antioxidant activity.

The core 6,7-dihydroxycoumarin structure is fundamental to its biological effects. These phenolic hydroxyl groups, along with the 1-benzopyran-2-one scaffold, provide convenient points for synthesizing derivatives with potentially enhanced pharmacological profiles. The antioxidant and anti-inflammatory activities of esculin and its aglycone, esculetin, are linked to their ability to scavenge free radicals and modulate key signaling pathways like Nrf2, NF-κB, and MAPK.

Table 2: Structure-Activity Relationship of Esculin Derivatives

| Structural Modification | Biological Effect | Mechanism | Reference |

|---|---|---|---|

| Acylation (Esterification) | Improved lipophilicity, bioavailability, and antioxidant activity. | Enhanced ability to penetrate cell membranes. | |

| Methylation of hydroxyl groups | Altered pharmacological activity. | Modification of the key 6,7-dihydroxy reactive sites. | |

| Core Coumarin (B35378) Structure | Antioxidant, anti-inflammatory, antibacterial, antitumor effects. | Free radical scavenging; modulation of Nrf2, NF-κB, and MAPK pathways. |

Comparing esculin (the glycoside) with its aglycone, esculetin, reveals important differences in their pharmacological profiles. One of the most significant distinctions is in their oral bioavailability; esculetin's average oral bioavailability is 19%, which is substantially higher than that of esculin at only 0.62%. This difference may be attributed to the presence of the glucose group in esculin.

Despite the difference in bioavailability, both compounds exhibit a wide range of similar pharmacological activities, including antioxidant, anti-inflammatory, anti-tumor, and antibacterial effects. Their mechanisms of action are often comparable. For instance, both compounds exert antioxidant effects by scavenging free radicals and activating the Nrf2 signaling pathway. Similarly, their anti-inflammatory effects are achieved by inhibiting the NF-κB and MAPK signaling pathways. However, some studies report that esculetin possesses more robust antibacterial activities compared to esculin.

Table 3: Comparison of Esculin (Glycoside) and Esculetin (Aglycone)

| Feature | Esculin (Glycoside) | Esculetin (Aglycone) | Reference |

|---|---|---|---|

| Structure | 6,7-dihydroxycoumarin with a glucose moiety. | 6,7-dihydroxycoumarin. | |

| Oral Bioavailability | 0.62% | 19% | |

| Antioxidant Activity | Active; scavenges free radicals and modulates the Nrf2 pathway. | Active; scavenges free radicals and modulates the Nrf2 pathway. | |

| Anti-inflammatory Activity | Active; inhibits NF-κB and MAPK signaling pathways. | Active; inhibits NF-κB and MAPK signaling pathways. | |

| Antibacterial Activity | Possesses activity. | Reported to have more robust activity than esculin. |

Advanced Research Paradigms and Future Directions for Esculin Sesquihydrate Research

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling have become indispensable tools in drug discovery and development, offering insights into molecular interactions at an atomic level. For esculin (B1671248) sesquihydrate, these in silico techniques provide a rational basis for understanding its biological activities and for the design of new therapeutic agents.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in identifying potential biological targets for esculin and understanding the specifics of its interaction with proteins and nucleic acids.

Recent studies have employed molecular docking to investigate the binding of esculin to various biological macromolecules. For instance, the interaction of esculin with bovine serum albumin (BSA) has been elucidated, revealing that it binds to Sudlow's site I in subdomain IIA. nih.govresearchgate.net The binding is stabilized by hydrogen bonding and van der Waals interactions. nih.govresearchgate.net In another study, molecular docking was used to explore the interaction between esculin and DNA, suggesting that esculin binds to the major groove of DNA through hydrogen bonds and covalent interactions. niscpr.res.in

Furthermore, molecular docking has been utilized to identify esculin as a potential inhibitor of chemokine receptor CCR1, a key player in immune responses. chemrxiv.org The docking analysis revealed a favorable binding energy of -7.4 kcal/mol, with esculin effectively occupying the ligand-binding pocket of CCR1. chemrxiv.org Similarly, the aglycone of esculin, esculetin (B1671247), has been shown through molecular docking to have a strong binding affinity for several targets implicated in ulcerative colitis, with the strongest affinity for matrix metalloproteinase-9 (MMP9) at -7.45 kcal/mol. nih.gov

Table 1: Molecular Docking Parameters of Esculin with Various Biological Targets

| Target | Binding Site/Location | Binding Energy (kcal/mol) | Key Interacting Residues | Types of Interactions |

|---|---|---|---|---|

| Bovine Serum Albumin (BSA) | Sudlow's site I (subdomain IIA) | Not explicitly stated | Not explicitly stated | Hydrogen bonding, van der Waals forces |

| DNA | Major groove | Not explicitly stated | Specific nucleobases | Hydrogen bonds, covalent interactions |